1,2-Ethanediol Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

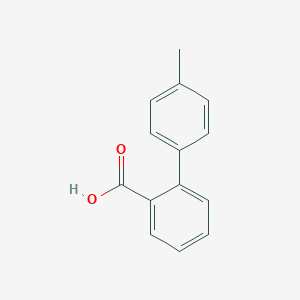

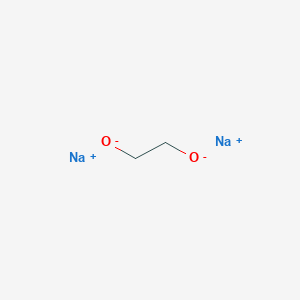

1,2-Ethanediol Disodium Salt, also known as Disodium Ethylene Glycol or Ethylene Glycol Disodium Salt, is a chemical compound with the molecular formula C2H4Na2O2 . Its molecular weight is 106.03 g/mol .

Molecular Structure Analysis

The molecular structure of 1,2-Ethanediol Disodium Salt consists of two sodium atoms (Na), two carbon atoms ©, four hydrogen atoms (H), and two oxygen atoms (O) . The structure of its parent compound, 1,2-Ethanediol, is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,2-Ethanediol Disodium Salt is a solid substance that should be stored at room temperature . The parent compound, 1,2-Ethanediol, has a molecular weight of 62.0678 g/mol .Wissenschaftliche Forschungsanwendungen

Material Science : The disodium salt of 2,5-dihydroxy-1,4-benzoquinone, a derivative of 1,2-ethanediol, is identified as a potential anode material for rechargeable sodium ion batteries. It exhibits an average operation voltage of 1.2 V, a reversible capacity of 265 mA hg(-1), and a long cycle life, making it a promising candidate for energy storage applications (Zhu, Li, Liang, Tao, & Chen, 2015).

Organic Synthesis : 1,2-Ethanediol disodium salt plays a role in the synthesis of 1-Aryl-1,2-ethanediols via the reduction of N-substituted Isatins. This process is useful for preparing biologically active compounds and has applications in organic chemistry (Chung, Kim, & Kim, 2003).

Radiotherapy : The synthesis of 32P-labeled disodium ethane-1-hydroxy-1,1-diphosphonate, derived from 1,2-ethanediol, is used for radiotherapeutic treatment of osseous tumors. This synthesis demonstrates high specific activity and purity, highlighting its potential in medical applications (McCreary, Tofe, & Francis, 1979).

Spectroscopy : Accurate spectroscopic parameters of 1,2-propanediol, related to 1,2-ethanediol, aid in searching for this molecule at millimeter and longer submillimeter wavelengths. This is significant in astronomy, particularly in sources where ethanediol was detected (Bossa, Ordu, Muller, Lewen, & Schlemmer, 2014).

Biocatalysis : Candida parapsilosis SYB-1 is a promising biocatalyst for producing S-1-phenyl-1,2-ethanediol with improved optical purity and yield. This makes it a valuable chiral building block in organic synthesis (Nie Yao, 2003).

Safety And Hazards

1,2-Ethanediol, the parent compound of 1,2-Ethanediol Disodium Salt, is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye or face protection .

Eigenschaften

IUPAC Name |

disodium;ethane-1,2-diolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQFSKAWABBDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Na2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ethanediol Disodium Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)